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Compound of Interest

Compound Name: 1,9-Dimethyluric acid

CAS No.: 55441-62-8

Cat. No.: B055739

Get Quote

Executive Summary
1,9-Dimethyluric acid (1,9-DMU) represents a distinct challenge in purine chemistry due to the

high degree of structural isomerism inherent to the xanthine scaffold. As a metabolite of

caffeine and theophylline, and a potential biomarker for physiological stress (e.g., spinal cord

injury), its precise identification is critical. This guide outlines the rigorous structural elucidation

of 1,9-DMU, distinguishing it from its common isomers (1,3-, 1,7-, and 3,7-dimethyluric acid)

through a multi-modal approach combining rational synthesis, high-resolution NMR

spectroscopy, and mass spectrometry.[1]

The Purine Isomer Challenge
The uric acid scaffold (7,9-dihydro-1H-purine-2,6,8(3H)-trione) possesses four nitrogen atoms

capable of alkylation.[1] Direct methylation of uric acid is non-selective, typically yielding a

mixture of N3-, N7-, and N9-methylated products due to tautomeric shifts.[1]

The Problem: 1,9-DMU is isomeric with 1,3-DMU and 1,7-DMU (MW 196.16 g/mol ).[1]
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The Solution: Structural proof relies on regioselective synthesis (Traube method) to establish

a reference standard, followed by HMBC NMR to confirm the connectivity of methyl groups

to the specific nitrogen positions.

Rational Synthesis: The Traube Method
To ensure the structure is 1,9-dimethyl rather than a random isomer, we employ a modified

Traube purine synthesis. This method builds the pyrimidine ring first, fixing the N1 methyl, and

then closes the imidazole ring with the N9 methyl already in place (or introduced selectively).

Synthesis Logic
Starting Material: N-methylurea condenses with cyanoacetic acid.

Pyrimidine Formation: Cyclization yields 1-methyl-4-amino-uracil.[1]

Functionalization: Nitrosation at C5 followed by reduction yields the 4,5-diamino

intermediate.

Ring Closure: Reaction with a one-carbon donor (e.g., formic acid or urea) closes the

imidazole ring. Note: To achieve N9-methylation specifically, the N-methyl group must be

introduced on the amino group of the pyrimidine precursor prior to cyclization, or via

selective alkylation of a protected intermediate.

Synthesis Workflow Diagram

N-Methylurea
+ Cyanoacetic Acid 1-Methyl-4-amino-uracilCondensation 1-Methyl-4-amino-5-nitroso-uracilNitrosation (NaNO2/HCl) 1-Methyl-4,5-diamino-uracilReduction (Na2S2O4) N9-Methylation Step

(Regiocontrol)
Selective Methylation 1,9-Dimethyluric AcidCyclization (Urea/Heat)

Click to download full resolution via product page

Figure 1: Modified Traube synthesis pathway for regioselective construction of 1,9-
dimethyluric acid.

Spectroscopic Elucidation
Once isolated, the compound is subjected to a battery of spectral analyses. The following data

validates the 1,9-substitution pattern.
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Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for distinguishing 1,9-DMU from its isomers. The lack of symmetry in

1,9-DMU (unlike the potential symmetry of 1,3- or 3,7- isomers) results in distinct signals.

Key Diagnostic Features:

N1-Methyl: Resonates downfield (~3.21 ppm) due to the deshielding effect of the flanking C2

and C6 carbonyls.

N9-Methyl: Resonates slightly downfield (~3.29 ppm) but is distinguished by HMBC

correlations to C4 and C8.[1]

C8 Carbonyl: The presence of a carbonyl at C8 (characteristic of uric acid derivatives) shifts

the N9-methyl compared to xanthines (where C8 is a methine).

Table 1: Experimental NMR Data (D2O, 600 MHz)

Nucleus
Chemical Shift
(δ, ppm)

Multiplicity Assignment
HMBC
Correlations
(Key)

1H 3.21 Singlet (3H) N1-CH3
C2 (151.8), C6

(155.[1]4)

1H 3.29 Singlet (3H) N9-CH3
C4 (148.9), C8

(153.[1]2)

13C 28.2 - N1-CH3 -

13C 30.5 - N9-CH3 -

13C 151.8 - C2 (C=O) -

13C 153.2 - C8 (C=O) -

13C 155.4 - C6 (C=O) -

13C 106.5 - C5 -

13C 148.9 - C4 -
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Note: Shifts are referenced to TSP (0.00 ppm). Values are approximate based on literature for

methyluric acids.

HMBC Connectivity Logic
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the "smoking gun."

N1-Me Proof: The proton signal at 3.21 ppm shows strong 3-bond correlations to two

carbonyl carbons (C2 and C6).[1] This confirms it is between two carbonyls (Imide region).

N9-Me Proof: The proton signal at 3.29 ppm shows correlations to the C8 carbonyl and the

C4 alkene carbon. It does not correlate to C6. This places it on the imidazole ring.

N1-Me
(3.21 ppm)

C2
(C=O)

HMBC (3J) C6
(C=O)

HMBC (3J)

N9-Me
(3.29 ppm)

C8
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(C=C)

HMBC (3J)
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Figure 2: HMBC correlations establishing the regiochemistry of methyl groups.

Mass Spectrometry (LC-MS/MS)
Molecular Ion: [M+H]+ = 197.07 Da.

Fragmentation:

Loss of HNCO (43 Da) is common in uracils/uric acids.
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Diagnostic fragment at m/z ~140 (loss of methyl isocyanate) confirms the presence of N-

methyl groups on the ring system.

Differentiation from 1,3-DMU is often achieved via retention time (1,9-DMU is typically

more polar due to the exposed N3/N7 protons capable of H-bonding).[1]

Experimental Protocols
Synthesis of 1,9-Dimethyluric Acid (Reference Standard)
Caution: Perform all steps in a fume hood. Cyanides and nitrosamines are hazardous.

Preparation of 1-Methyl-4-aminouracil:

Reflux N-methylurea (0.1 mol) with cyanoacetic acid (0.1 mol) in acetic anhydride (20 mL)

for 2 hours.

Cool to crystallize. Filter and wash with ethanol.

Nitrosation:

Dissolve product in dilute NaOH. Add NaNO2 (1.1 eq) at 0°C.

Add HCl dropwise to precipitate the 5-nitroso derivative (purple/red solid).

Reduction & Methylation (Critical Step):

Reduce the nitroso group using Na2S2O4 (sodium dithionite) in water to yield 1-methyl-

4,5-diaminouracil.[1]

Differentiation: React the 5-amino group with methyl iodide (controlled stoichiometry) or

use N-methylformamide in the next step to introduce the C8/N9 fragment.

Alternative: Cyclize with urea to form 1-methyluric acid, then selectively methylate N9

using dimethyl sulfate in alkaline conditions (requires chromatographic separation of

isomers).

Purification: Recrystallize from boiling water.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://foodb.ca/compounds/FDB022712
https://www.benchchem.com/product/b055739/docs?utm_src=pdf-body#technical-guide-structure-elucidation-of-1-9-dimethyluric-acid-1
https://foodb.ca/compounds/FDB022712
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055739?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Sample Preparation
Solvent: Dissolve 5 mg of the isolated solid in 600 µL of D2O (Deuterium Oxide).

pH Adjustment: Add 10 µL of NaOD (40% in D2O) if solubility is poor (uric acids are acidic;

pKa ~5.8).

Reference: Add TMSP (Trimethylsilylpropanoic acid) as an internal standard (0.00 ppm).

Acquisition:

1H: 64 scans, 2s relaxation delay.

13C: 1024 scans, power-gated decoupling.

gHMBC: Optimized for long-range coupling (J = 8 Hz).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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